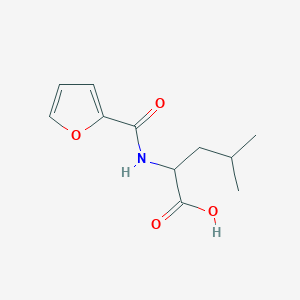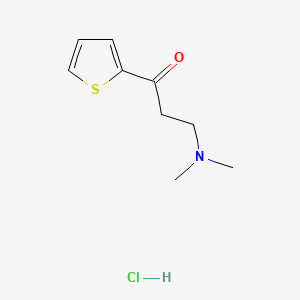
N-(2-Furoyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-Furoyl)leucine derivatives has been explored through biomimetic conditions and tandem reactions. In one study, a range of amino acids, including D,L-leucine, were reacted with α,β-acetylenic γ-hydroxyacid nitriles to yield a new family of unnatural amino acids. These compounds feature a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group. The reaction conditions were mild, using water, NaOH, and room temperature, resulting in high yields between 61-98% . Another research effort successfully synthesized the title compound N-[(2S)-4-bromo-2-(L-menthyloxy)-5-oxo-2,5-dihydro-3-furyl]-L-leucine through a one-pot process. This process involved a tandem Michael addition-elimination reaction in the presence of potassium hydroxide, starting from (5S)-(L-menthyloxy)-3,4-dibromo-5H-furan-2-one and L-leucine .
Molecular Structure Analysis
The molecular structure of the synthesized amino acids has been elucidated using various analytical techniques. Single-crystal X-ray analysis of one such amino acid derivative revealed that these compounds exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . In another study, the crystal structure of the synthesized N-[(2S)-4-bromo-2-(L-menthyloxy)-5-oxo-2,5-dihydro-3-furyl]-L-leucine was determined. The compound crystallizes in an orthorhombic system and features two independent molecules in the asymmetric part of the unit cell. The furanones in the structure are almost planar, and significant electron delocalization is observed in specific regions of the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(2-Furoyl)leucine derivatives are characterized by their mild conditions and high efficiency. The biomimetic conditions facilitate the smooth reaction of amino acids with acetylenic nitriles, while the tandem Michael addition-elimination reaction allows for the one-pot synthesis of complex molecules. These reactions not only yield the desired products but also ensure that the structural integrity and functional groups necessary for further analysis and application are retained .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds have been thoroughly characterized. Techniques such as rotation, UV-Vis, FT-IR, 1H NMR, 13C NMR, MS, and elemental analysis were employed to confirm the chemical structure and absolute configuration of the synthesized N-[(2S)-4-bromo-2-(L-menthyloxy)-5-oxo-2,5-dihydro-3-furyl]-L-leucine. The crystallographic data provided insights into the density and molecular geometry of the compound, which are crucial for understanding its reactivity and potential applications . The zwitterionic nature of the synthesized amino acids, as revealed by X-ray analysis, suggests unique solubility and interaction characteristics that could be relevant in biological systems .
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBURZIESWDWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309116 |
Source


|
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furoyl)leucine | |
CAS RN |
1361143-17-0 |
Source


|
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)



![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)
